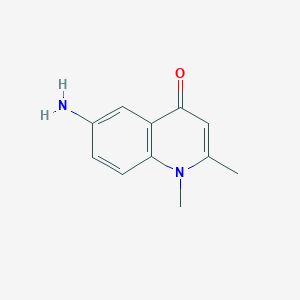![molecular formula C21H22N4O4S B2625220 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 2034517-42-3](/img/structure/B2625220.png)
2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring attached to a benzo[d][1,3]dioxol-5-ylamino group, a thio group, and a N-(3-methoxypropyl)acetamide group. The exact three-dimensional structure and interactions would require further study using tools such as LigPlot-Plus and Pummel .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 426.49. Further analysis would be required to determine properties such as solubility, melting point, boiling point, and others.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with specific targets within cancer cells, potentially leading to the development of new cancer therapies .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. It could be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate for further study .
Antioxidant Properties
The compound’s structure suggests it may possess antioxidant properties, which can help in reducing oxidative stress in cells. This application is particularly relevant in the context of diseases where oxidative damage is a key factor, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Applications
Due to its potential anti-inflammatory effects, this compound could be explored for treating inflammatory diseases. Its ability to modulate inflammatory pathways could make it useful in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
The compound may also have antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its unique structure allows it to disrupt microbial cell processes, which could be beneficial in combating resistant strains of bacteria and fungi .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies to understand its interaction with various enzymes. Such studies are crucial for drug development, as they help in identifying potential inhibitors that can be used to treat diseases caused by enzyme dysregulation .
Direcciones Futuras
Quinazoline derivatives, including this compound, have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on the synthesis of new derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action. Additionally, research could also focus on improving the physical and chemical properties of these compounds to enhance their potential as therapeutic agents.
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-27-10-4-9-22-19(26)12-30-21-24-16-6-3-2-5-15(16)20(25-21)23-14-7-8-17-18(11-14)29-13-28-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDYJTJBRSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
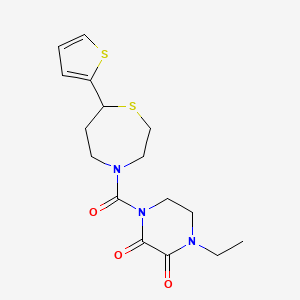
![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
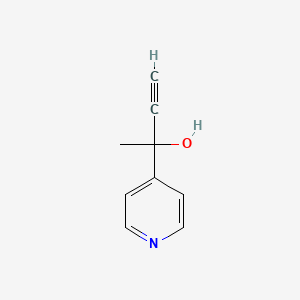
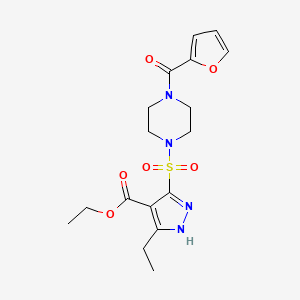
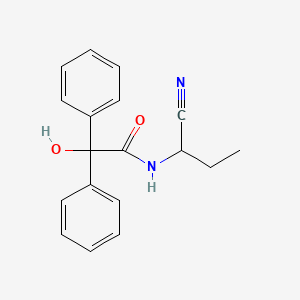
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
